molecular formula C21H26N2O6S B2705501 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide CAS No. 954640-26-7

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Cat. No.: B2705501
CAS No.: 954640-26-7
M. Wt: 434.51
InChI Key: VZCSBOLKFWGZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is an organic compound that falls into the class of benzamides. It features both isoquinoline and trimethoxybenzamide functional groups, indicating potential utility in various applications across chemistry, biology, and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis starts with the appropriate isoquinoline and benzamide precursors.

  • Step-wise Synthesis: : The synthetic route typically involves the sulfonylation of the isoquinoline derivative, followed by the amide formation with the trimethoxybenzamide derivative.

  • Reaction Conditions: : Reactions are often carried out under controlled temperatures ranging from 0°C to 120°C, utilizing solvents such as dichloromethane or toluene.

  • Catalysts and Reagents: : Common reagents include sulfonyl chlorides, amine bases like triethylamine, and dehydrating agents such as thionyl chloride.

Industrial Production Methods:
  • Scale-Up Process: : Scaling from lab to industrial scale involves optimization of reaction times, temperature, and solvent usage.

  • Purification: : Industrial purification might include recrystallization or chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline nitrogen.

  • Reduction: : Reduction reactions might target the sulfonyl group, converting it to a sulfonamide.

  • Substitution: : The trimethoxybenzamide portion can undergo electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation Reagents: : Reagents such as potassium permanganate or chromium trioxide.

  • Reduction Reagents: : Reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution Conditions: : Often involve acids or bases in organic solvents.

Major Products:
  • Oxidation Products: : Can result in sulfone or nitro derivatives.

  • Reduction Products: : Yield the corresponding sulfonamide derivatives.

  • Substitution Products: : Result in various substituted benzamides.

Scientific Research Applications

Chemistry:

  • Reagent in Synthesis: : It acts as a precursor in synthesizing more complex organic molecules.

  • Catalysis: : Sometimes used in catalytic processes.

Biology:
  • Biochemical Studies: : Used in the study of enzyme inhibitors or receptor modulators.

Medicine:
  • Drug Development:

Industry:
  • Material Science: : Employed in the development of novel materials due to its stable structure.

Mechanism of Action

Effects:

  • It acts primarily by interacting with specific molecular targets like enzymes or receptors.

Molecular Targets:
  • Enzymes: : Inhibition or modulation of enzyme activity.

  • Receptors: : Binding to neurotransmitter receptors or other cell surface receptors.

Pathways:
  • Biochemical Pathways: : Involves pathways such as signal transduction, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Comparison:
  • Chemical Structure: : The unique combination of functional groups sets it apart from its analogs.

  • Biological Activity: : Differences in activity profiles due to slight modifications in structure.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-11-10-14-6-7-16(12-15(14)13-23)22-21(24)17-8-9-18(27-2)20(29-4)19(17)28-3/h6-9,12H,5,10-11,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCSBOLKFWGZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.